REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N+:5]=1[O-:10].[N+:11]([O-])([OH:13])=[O:12].N>S(=O)(=O)(O)O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:6][N+:5]=1[O-:10] |f:0.1|
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Name
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2-methoxypyridine N-oxide hydrochloride
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Quantity
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15.5 g
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Type
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reactant
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Smiles
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Cl.COC1=[N+](C=CC=C1)[O-]
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Name
|
|
Quantity
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42 mL
|
Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture is heated for 3 hours at 90°-100° C.
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
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is then cooled
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted 6 times with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase is then dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
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Details
|
11 g of a yellow solid corresponding to a mixture of 2-methoxy-4-nitropyridine N-oxide and 2-methoxy-5-nitropyridine N-oxide
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Type
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CUSTOM
|
Details
|
are recovered
|
Type
|
CUSTOM
|
Details
|
The 2 products are separated by chromatography on silica using a methylene chloride/methanol mixture (95/5) as the eluent
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Type
|
CUSTOM
|
Details
|
6.3 g of 2-methoxy-4-nitropyridine N-oxide are collected
|
Name
|
|
Type
|
|
Smiles
|
COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |